molecular formula C20H24FN3O3S B13420599 3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea

3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea

Cat. No.: B13420599
M. Wt: 405.5 g/mol
InChI Key: DVDGFZFELUNHEK-UHFFFAOYSA-N
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Description

3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea is a complex organic compound that features a fluorinated phenyl group, a piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea typically involves multiple steps. One common method includes the reaction of 3-fluorophenylboronic acid with 4-bromophenyl isocyanate under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with 1-methyl-4-piperidone in the presence of a sulfonylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea is unique due to its combination of a fluorinated phenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H24FN3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

3-[4-(3-fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea

InChI

InChI=1S/C20H24FN3O3S/c1-23(19-10-12-24(13-11-19)28(2,26)27)20(25)22-18-8-6-15(7-9-18)16-4-3-5-17(21)14-16/h3-9,14,19H,10-13H2,1-2H3,(H,22,25)

InChI Key

DVDGFZFELUNHEK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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